N3-phenylpyridine-2,3-diamine
Description
Properties
CAS No. |
68765-56-0 |
|---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for N3 Phenylpyridine 2,3 Diamine and Analogues
Strategies for the Construction of the Pyridine-2,3-diamine Core
The synthesis of the foundational pyridine-2,3-diamine structure is a critical precursor to obtaining the target molecule. Various strategies have been developed to efficiently construct this diamine core from readily available starting materials.
Catalytic Hydrogenation of Dinitropyridine Precursors
Catalytic hydrogenation represents a robust and highly efficient method for the synthesis of pyridine-2,3-diamine from 2,3-dinitropyridine. This approach is widely reported due to its clean conversion and the high purity of the resulting product. smolecule.com The reaction typically involves the reduction of the two nitro groups to amino groups using hydrogen gas in the presence of a metal catalyst.
The most common catalyst employed for this transformation is palladium on carbon (Pd/C). smolecule.com The process is generally carried out in an organic solvent, with choices including methanol, ethanol (B145695), methylene (B1212753) dichloride, toluene, or benzene (B151609). researchgate.net The reaction is conducted under a hydrogen atmosphere, often with heating to temperatures around 50–60 °C to facilitate the reduction over a period of one to two hours. This method is noted for its efficiency and is suitable for producing high-purity 2,3-diaminopyridine (B105623), which serves as a key intermediate for subsequent N-arylation. smolecule.com For analogous compounds, such as the synthesis of 2,3,5,6-tetraaminopyridine from 2,6-diamino-3,5-dinitropyridine, a highly efficient hydrogenation system using H₂/Pd/C in ethanol has also been developed. researchgate.net
| Precursor | Catalyst | Solvent | Conditions | Product | Reference |
| 2,3-Dinitropyridine | Palladium on Carbon (Pd/C) | Methylene dichloride, Toluene, or Benzene | H₂ gas, 50–60 °C, 1–2 hours | 2,3-Diaminopyridine | |
| 2,6-Diamino-3,5-dinitropyridine | Palladium on Carbon (Pd/C) | Ethanol (C₂H₅OH) | H₂ gas | 2,3,5,6-Tetraaminopyridine | researchgate.net |
Reduction of Nitropyridine-Amines
An alternative to the hydrogenation of dinitro compounds is the chemical reduction of nitropyridine-amines, such as 2-amino-3-nitropyridine (B1266227) or 3-amino-2-nitropyridine. orgsyn.org This method avoids the need for high-pressure hydrogenation equipment and utilizes common laboratory reducing agents.
Several reducing systems have been proven effective for this transformation. These include the use of iron powder in acidified aqueous ethanol or stannous chloride (SnCl₂) in hydrochloric acid. smolecule.comorgsyn.orgchemicalbook.com Metallic reduction is a frequently employed strategy, with agents like iron, tin, or zinc used in an aqueous acidic medium. google.com For instance, the reduction of 2-amino-6-methoxy-3-nitropyridine (B1334430) to its corresponding diamine can be effectively carried out with stannous chloride dihydrate in concentrated hydrochloric acid at a temperature of 35–40 °C. google.com While effective, some of these methods are considered laborious, and the yields can be variable. orgsyn.org
| Precursor | Reducing Agent | Medium | Product | Reference |
| 2-Amino-3-nitropyridine | Iron (Fe) | Acidified Ethanol | 2,3-Diaminopyridine | smolecule.comorgsyn.org |
| 2-Amino-3-nitropyridine | Stannous chloride (SnCl₂) | Hydrochloric acid (HCl) | 2,3-Diaminopyridine | smolecule.comorgsyn.org |
| 2-Amino-6-methoxy-3-nitropyridine | Stannous chloride dihydrate (SnCl₂·2H₂O) | Concentrated Hydrochloric acid | 2,3-Diamino-6-methoxypyridine | google.com |
Amination Reactions of Substituted Halopyridines
The direct amination of halopyridines provides another synthetic route to the pyridine-2,3-diamine core. This nucleophilic aromatic substitution pathway involves the displacement of a halide atom (typically chlorine) from the pyridine (B92270) ring by an amine group.
One documented procedure involves heating 3-amino-2-chloropyridine (B31603) with concentrated aqueous ammonia (B1221849) in an autoclave at 130 °C for 20 hours. orgsyn.org A more recent method describes the reaction of 2-chloro-3-aminopyridine with zinc ammonium (B1175870) chloride at an elevated temperature of 220 °C, which produces 2,3-diaminopyridine in a 60% yield. smolecule.comchemicalbook.com Palladium-catalyzed amination reactions, known as Buchwald-Hartwig amination, also offer a modern and versatile approach for forming C-N bonds and can be applied to the synthesis of aminopyridines from corresponding pyridyl chlorides, bromides, or triflates. nih.gov
| Precursor | Reagent(s) | Conditions | Yield | Product | Reference |
| 3-Amino-2-chloropyridine | Concentrated aqueous ammonia | 130 °C, 20 hours | N/A | 2,3-Diaminopyridine | orgsyn.org |
| 2-Chloro-3-aminopyridine | Zinc ammonium chloride | 220 °C, 5 hours, Autoclave | 60% | 2,3-Diaminopyridine | chemicalbook.com |
N-Arylation Approaches for Phenyl Substitution at N3
Once the pyridine-2,3-diamine core is synthesized, the final step is the introduction of the phenyl group at the N3 position. This is typically achieved through cross-coupling or nucleophilic substitution reactions.
Ullmann Coupling Methodologies
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-nitrogen bonds, making it a suitable method for the N-arylation of pyridine-2,3-diamine. Modern advancements in Ullmann-type reactions have improved their efficiency and functional group tolerance through the development of novel copper sources, specific ligands, and additives. mdpi.comnih.gov
The reaction generally involves coupling an amine with an aryl halide in the presence of a copper catalyst (e.g., CuI or Cu₂O), a base (e.g., K₂CO₃ or Cs₂CO₃), and often a ligand to facilitate the catalytic cycle. mdpi.comresearchgate.net For example, the N-arylation of 2-aminopyridine (B139424) with iodobenzene (B50100) has been achieved with a CuI catalyst and K₂CO₃ base in DMSO solvent at 110 °C, affording the product in 85% yield. mdpi.com The choice of ligand, such as picolinic acid or various diamines, can be crucial for achieving high yields, especially with less reactive aryl halides. nih.govresearchgate.net
| Amine Substrate | Aryl Halide | Catalyst System | Base | Solvent | Conditions | Yield | Reference |
| 2-Aminopyridine | Iodobenzene | CuI | K₂CO₃ | DMSO | 110 °C, 24 h | 85% | mdpi.com |
| Indoles | Aryl Iodides | CuI / L-proline | K₂CO₃ | DMSO | 90 °C | Good | researchgate.net |
| Pyridin-2-ones | Aryl Halides | CuI / trans-N,N'-dimethylcyclohexane-1,2-diamine | K₂CO₃ | Toluene | N/A | High | researchgate.net |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for N-arylation. This reaction proceeds via the attack of a nucleophile (the amino group of pyridine-2,3-diamine) on an electron-deficient aromatic ring that contains a good leaving group, such as fluorine. acs.orgresearchgate.net
The reaction is often facilitated by a strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), which deprotonates the amine to increase its nucleophilicity. acs.org The SNAr approach is particularly effective with highly activated aryl halides (e.g., fluorinated pyridines or other electron-poor aromatics). acs.org Recent developments have shown that SNAr reactions can be performed under mild, room-temperature conditions without the need for transition metal catalysts by using stable pyridinium (B92312) ketene (B1206846) hemiaminals as activated substrates. acs.org While direct SNAr on non-activated aryl halides is challenging, the use of superbase media like KOH/DMSO can enable the reaction even with electron-rich fluoroarenes. researchgate.net
| Nucleophile | Electrophile | Base | Solvent | Conditions | Yield | Reference |
| Carbohydrate Alcohols | Fluorinated (Hetero)aromatics | KHMDS | N/A | N/A | Good to Excellent | acs.org |
| Primary/Secondary Amines | N-(1-ethoxyvinyl)-2-halopyridinium salts | Alkali Metal Carbonates | Dichloromethane | 40 °C | Near Quantitative | acs.org |
| Alcohols, Phenols, Amines | Fluoroarenes | KOH | DMSO | N/A | Moderate to Good | researchgate.net |
Palladium-Catalyzed C-N Cross-Coupling Methods
The formation of the C-N bond between a phenyl group and the 3-amino position of a pyridine ring is effectively achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.govwikipedia.org This reaction has become a cornerstone in medicinal chemistry for its reliability and broad substrate scope. acs.orgacs.org
The synthesis of N3-arylated 2,3-diaminopyridines has historically been challenging, with traditional methods often limited to the preparation of N3-alkylated derivatives. nih.gov However, recent advancements in catalyst systems have enabled the direct arylation of 2-amino-3-halopyridines. A key approach involves the reaction of 3-bromo-2-aminopyridine with anilines in the presence of a palladium catalyst. nih.gov
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. For the coupling of primary amines, including anilines, with 3-bromo-2-aminopyridine, ligands such as BrettPhos have been shown to be particularly effective. nih.gov The use of pre-catalyst systems, where the ligand is already complexed with the palladium source, can also enhance catalytic activity and yield. nih.gov For instance, the BrettPhos-precatalyst has been identified as a superior system for these transformations. nih.gov
The reaction conditions typically involve a palladium source (e.g., Pd₂(dba)₃ or a precatalyst), a phosphine (B1218219) ligand, and a base in an appropriate solvent. For the synthesis of N3-arylated 2,3-diaminopyridines, lithium bis(trimethylsilyl)amide (LiHMDS) has been used effectively as the base. nih.gov
A significant advantage of these modern palladium-catalyzed methods is their ability to tolerate a range of functional groups on the aniline (B41778) coupling partner. Both electron-rich and electron-withdrawing substituents on the aniline are generally well-tolerated, allowing for the synthesis of a diverse library of N3-phenylpyridine-2,3-diamine analogues. nih.gov For example, the presence of a chloro-substituent on the aniline does not typically lead to competitive coupling at that site. nih.gov
Table 1: Palladium-Catalyzed Synthesis of N3-Aryl-2,3-diaminopyridines
| Entry | Aryl Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Aniline | BrettPhos-precatalyst | LiHMDS | Toluene | 100 | 16 | 66 |
| 2 | p-Anisidine | BrettPhos-precatalyst | LiHMDS | Toluene | 100 | 16 | 70 |
| 3 | p-Toluidine | BrettPhos-precatalyst | LiHMDS | Toluene | 100 | 16 | 72 |
| 4 | p-Chloroaniline | BrettPhos-precatalyst | LiHMDS | Toluene | 100 | 16 | 55 |
| 5 | p-(Trifluoromethyl)aniline | BrettPhos-precatalyst | LiHMDS | Toluene | 100 | 16 | 48 |
Data sourced from a study on the Pd-catalyzed C,N-cross coupling of 3-halo-2-aminopyridines. nih.gov
One-Pot and Cascade Reactions in this compound Synthesis
For instance, tandem reactions involving a palladium-catalyzed amination followed by an intramolecular cyclization are common for constructing fused heterocyclic systems. acs.org A hypothetical one-pot synthesis of an this compound analogue could start from a dihalopyridine, such as 2,3-dichloropyridine. The first step would be a regioselective Buchwald-Hartwig amination at the 3-position with aniline, followed by the introduction of a second amino group at the 2-position in the same reaction vessel.
Cascade reactions, where multiple bond-forming events occur sequentially without changing the reaction conditions, are also powerful tools for pyridine synthesis. nih.govresearchgate.net Copper-catalyzed cascade reactions, for example, have been used to synthesize highly functionalized pyridines from simple starting materials. wikipedia.orgacs.org An iron-catalyzed one-pot cascade reaction of oximes with inactivated saturated ketones has also been reported for the synthesis of highly substituted pyridines. researchgate.net
These methodologies highlight the potential for developing more streamlined and atom-economical routes to this compound and its derivatives.
Chemo- and Regioselectivity Considerations in Synthetic Pathways
In the synthesis of this compound, particularly when starting from precursors with multiple reactive sites, chemo- and regioselectivity are of paramount importance. For example, in the palladium-catalyzed amination of a dihalopyridine like 2,3-dichloropyridine, controlling which halogen is substituted by the phenylamino (B1219803) group is a key challenge.
The regioselectivity of palladium-catalyzed amination on dihalopyridines can often be controlled by the choice of ligand and reaction conditions. sorbonne-universite.frresearchgate.net For instance, in the amination of 4,6-dichloronicotinonitrile, high regioselectivity for the C6 position was achieved using Xantphos as the ligand. ias.ac.in In the case of 3,5-dibromo-2-aminopyridine, reaction with morpholine (B109124) showed a preference for coupling at the 3-position. nih.gov
The inherent electronic properties of the pyridine ring also play a significant role. The different electronic environments of the various positions on the pyridine ring can lead to preferential reaction at one site over another. In the context of 2,3-dihalopyridines, the 2-position is generally more electron-deficient and thus more susceptible to nucleophilic attack in SNAr reactions. However, in palladium-catalyzed couplings, the outcome can be influenced by the ligand's ability to direct the catalyst to a specific site. sorbonne-universite.fr
Furthermore, when the starting material contains multiple amino groups, as in the case of 2,3-diaminopyridine, chemoselective N-arylation can be a challenge. Protecting group strategies may be necessary to ensure that the arylation occurs specifically at the desired N3-position. However, the development of catalyst systems that allow for the direct and selective coupling of unprotected diamines is a significant advancement. nih.gov
Scalability and Industrial Feasibility of Synthesis Protocols
The scalability of a synthetic route is a critical factor for its potential application in an industrial setting, particularly for the production of pharmaceutical intermediates. The Buchwald-Hartwig amination, a key method for the synthesis of this compound, has been the subject of extensive process development and has been successfully implemented on a large scale for various pharmaceutical targets. researchgate.net
Key challenges in scaling up palladium-catalyzed reactions include the cost of the palladium catalyst and ligands, the need to remove residual palladium from the final product to meet regulatory standards, and the handling of potentially pyrophoric phosphine ligands and strong bases. researchgate.netnih.gov
Optimization of catalyst loading is a primary concern. Research has focused on developing highly active catalyst systems that can be used at very low concentrations (in the ppm range), which significantly reduces costs. nih.gov The use of robust and air-stable pre-catalysts can also simplify handling procedures on a large scale. nih.gov
For industrial applications, reaction conditions are optimized to be as mild and efficient as possible. This includes the use of less hazardous solvents and bases where feasible. While laboratory-scale syntheses might employ strong bases like LiHMDS, industrial processes may favor weaker, more manageable bases like potassium carbonate if the catalyst system allows. mit.edu
The development of continuous flow processes for Buchwald-Hartwig aminations is another area of active research that can improve scalability, safety, and consistency. mdpi.com While specific industrial synthesis protocols for this compound are not publicly available, the extensive body of work on the industrial application of palladium-catalyzed C-N coupling reactions suggests that its large-scale production is feasible with appropriate process development and optimization. nih.gov
Reaction Pathways and Derivatization of N3 Phenylpyridine 2,3 Diamine
Reactivity of the Pyridine (B92270) Ring System
The pyridine ring is an aromatic heterocycle characterized by the presence of a nitrogen atom, which imparts a degree of electron deficiency to the ring system compared to benzene (B151609). This inherent electronic nature, further influenced by the strongly activating amino groups and the phenyl substituent, governs its susceptibility to electrophilic and nucleophilic attack.
Electrophilic aromatic substitution (EAS) on pyridine is generally more challenging than on benzene due to the electron-withdrawing nature of the ring nitrogen. slideshare.net The nitrogen atom and the pyridinium (B92312) cation, which can form under acidic reaction conditions, deactivate the ring towards electrophilic attack. libretexts.orgntnu.no When such reactions do occur, substitution is typically directed to the 3- and 5-positions, which are less deactivated. libretexts.orgntnu.no
In N3-phenylpyridine-2,3-diamine, the two amino groups are powerful activating groups that donate electron density to the pyridine ring, primarily at the ortho and para positions. byjus.com The -NH2 group at position 2 and the -NHPh group at position 3 would be expected to strongly activate the ring towards EAS. The lone pair of electrons on the nitrogen atoms can be delocalized into the ring, increasing its nucleophilicity. byjus.com However, the precise regioselectivity of EAS reactions on this compound is complex. The activating effect of the amino groups would compete with the deactivating effect of the pyridine nitrogen. Under strongly acidic conditions, protonation of the amino groups would convert them into deactivating ammonium (B1175870) groups, further complicating the reactivity. While specific studies on the electrophilic substitution of this compound are not extensively documented, it is anticipated that reactions like nitration or halogenation would require carefully controlled conditions to achieve selective substitution.
The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. slideshare.netsanfoundry.com The presence of electron-withdrawing groups enhances this reactivity. In the case of this compound, the amino groups are electron-donating, which would generally disfavor nucleophilic aromatic substitution (SNAr). However, the fusion of the pyridine ring with other electron-deficient heterocycles can render the pyridyl system highly electrophilic and prone to nucleophilic addition. For instance, researchgate.netevitachem.comselenadiazolo[3,4-b]pyridines, synthesized from 5-substituted-2,3-diaminopyridines, readily react with C-nucleophiles to form stable 1,4-dihydropyridine (B1200194) adducts. researchgate.net This suggests that suitable derivatization of the diamine moiety in this compound could facilitate nucleophilic attack on the pyridine ring.
Transformations Involving the Diamine Functionalities
The vicinal diamine groups at the 2- and 3-positions are the most reactive sites in this compound for many synthetic transformations. Their nucleophilicity allows for a wide range of derivatizations, including acylation, alkylation, and condensation reactions, which often lead to the formation of new heterocyclic systems.
The primary and secondary amino groups of this compound can be readily acylated and alkylated.
Acylation with acyl chlorides or anhydrides can occur at one or both amino groups. This reaction is often used to introduce various functional groups or to protect the amino groups during subsequent reactions. For example, the acylation of 2,3-diaminopyridine (B105623) with 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride has been shown to proceed via nucleophilic addition of an amino group to the electrophilic carbonyl carbon of the acid chloride. mdpi.com In a similar vein, the acetylation of 2,6-diaminopyridine (B39239) has been reported as a key step in the synthesis of more complex heterocyclic systems. bas.bg The catalytic activity of diaminopyridine derivatives in acyl-transfer reactions has also been explored, highlighting the nucleophilic character of the amino groups. researchgate.net
Alkylation of the amino groups can be achieved using alkyl halides. However, the reaction of amines with alkyl halides can often lead to a mixture of mono- and poly-alkylated products, and in some cases, quaternary ammonium salts. nih.gov More controlled methods, such as palladium-catalyzed C-N cross-coupling reactions, have been developed for the selective synthesis of N3-substituted 2,3-diaminopyridines. nih.gov This approach allows for the introduction of both alkyl and aryl groups with high precision. Alkylation can also be directed to the nitrogen of the imidazole (B134444) ring after cyclization of the diamine. For instance, N-alkylation of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines has been achieved using alkyl halides in the presence of a base. fabad.org.trresearchgate.net
| Reaction Type | Reagent/Conditions | Product Type | Reference(s) |
| Acylation | Acyl Chlorides, Anhydrides | Amides | mdpi.com, bas.bg |
| Alkylation | Alkyl Halides | Alkylated Amines | nih.gov |
| Pd-catalyzed C-N Coupling | Aryl/Alkyl Halides, Pd catalyst, Base | N-Aryl/N-Alkyl Amines | nih.gov |
The primary amino group at the C-2 position and the secondary amino group at the C-3 position can react with carbonyl compounds such as aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govwikipedia.orgderpharmachemica.commdpi.com This condensation reaction typically involves a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. In the case of this compound, reaction with a monocarbonyl compound could lead to the formation of a Schiff base at the more reactive primary amino group. Reaction of 2,3-diaminopyridine with certain benzaldehydes has been shown to yield the corresponding imino)pyridine, a Schiff base, rather than the cyclized benzimidazole (B57391) product under specific conditions. arkat-usa.org
| Reactant 1 | Reactant 2 | Product Type | Reference(s) |
| This compound (or analog) | Aldehyde/Ketone | Schiff Base (Imine) | arkat-usa.org |
The 1,2-diamine functionality is a key precursor for the synthesis of various fused heterocyclic systems through cyclocondensation reactions.
Imidazo[4,5-b]pyridines: The reaction of 2,3-diaminopyridines with aldehydes or carboxylic acids and their derivatives is a common method for the synthesis of the imidazo[4,5-b]pyridine ring system. nih.gov The condensation with aldehydes, often carried out in the presence of an oxidizing agent or under aerobic conditions, proceeds through an initial Schiff base formation followed by cyclization and oxidation. nih.gov Reaction with carboxylic acids typically requires dehydrating conditions, such as high temperatures or the use of reagents like polyphosphoric acid, to facilitate the cyclization. nih.gov
Quinoxaline Derivatives: Quinoxalines and their analogs can be synthesized through the condensation of o-diamines with 1,2-dicarbonyl compounds, such as α-diketones or α-ketoesters. chim.itsapub.orgresearchgate.netmtieat.orgresearchgate.net This reaction is a versatile and widely used method for constructing the pyrazine (B50134) ring fused to an aromatic system. For this compound, this would lead to the formation of a pyridopyrazine derivative. The reaction is often catalyzed by acids and can be promoted by various catalysts to proceed under milder conditions. sapub.orgresearchgate.net The nature of the substituents on both the diamine and the dicarbonyl compound can influence the reaction rate and yield. researchgate.net
| Diamine Reactant | Dicarbonyl/Carboxylic Acid/Aldehyde Reactant | Resulting Heterocyclic System | Reference(s) |
| This compound (or analog) | Aldehyde | Imidazo[4,5-b]pyridine | nih.gov |
| This compound (or analog) | Carboxylic Acid | Imidazo[4,5-b]pyridine | nih.gov |
| This compound (or analog) | 1,2-Dicarbonyl Compound | Quinoxaline (Pyridopyrazine) | chim.it, sapub.org, researchgate.net |
Reactivity of the Phenyl Substituent
The phenyl group at the N3-position offers another avenue for structural modification, allowing for the introduction of various functional groups that can modulate the compound's properties.
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. The directing influence of the amine-substituted pyridine ring will determine the regioselectivity of these reactions. In pyridine itself, electrophilic substitution is generally difficult due to the electron-withdrawing nature of the nitrogen atom and preferentially occurs at the 3- and 5-positions. quora.comquimicaorganica.orgyoutube.com This is because the intermediates formed by attack at these positions are more stable. quora.comquimicaorganica.org However, the presence of the electron-donating diamino-pyridine substituent on the phenyl ring in this compound would activate the phenyl ring towards electrophilic attack, likely directing incoming electrophiles to the ortho- and para-positions relative to the point of attachment.
Common electrophilic substitution reactions that could be envisaged include:
Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.
Halogenation: Incorporation of halogen atoms (Cl, Br, I) using appropriate halogenating agents.
Sulfonation: Addition of a sulfonic acid group using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: While these reactions are typically challenging on pyridine itself due to the Lewis acidic conditions causing reaction at the ring nitrogen, quimicaorganica.org the reactivity of the appended phenyl ring might allow for these transformations under carefully controlled conditions.
Beyond electrophilic substitution, the phenyl group can be functionalized through various modern synthetic methodologies. Transition metal-catalyzed cross-coupling reactions are a powerful tool for this purpose. For instance, if a halo-substituted derivative of this compound were prepared, reactions such as Suzuki, Heck, or Buchwald-Hartwig amination could be employed to introduce new carbon-carbon or carbon-nitrogen bonds.
Recent advances in C-H activation could also provide a direct route to functionalize the phenyl ring without the need for pre-installed leaving groups. mdpi.com For example, rhodium(III)-catalyzed C-H azidation has been used to introduce azide (B81097) groups onto phenylpyridines, which can then be further elaborated. mdpi.com
The ability to modify the phenyl substituent is crucial for structure-activity relationship (SAR) studies in medicinal chemistry, where small changes to this part of the molecule can have significant impacts on biological activity.
Mechanistic Investigations of Derivatization Reactions
Understanding the mechanisms of derivatization reactions is key to optimizing reaction conditions and controlling product outcomes.
Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For derivatization reactions of this compound, kinetic analyses could involve monitoring the disappearance of reactants and the appearance of products over time using techniques like spectroscopy or chromatography.
For example, in the study of palladium-catalyzed reactions, mass spectrometry has been utilized for bulk kinetic studies to understand reaction mechanisms. purdue.edu Isotope-labeling and kinetic isotopic studies are also powerful tools. For instance, such studies have been consistent with a mechanism involving vinylidene formation as the rate-determining step in the rhenium-catalyzed allylation of indolyl compounds. su.se
Table 1: Hypothetical Kinetic Data for the Nitration of the Phenyl Ring This interactive table presents hypothetical data that could be obtained from a kinetic study of the nitration of the phenyl group on this compound.
| Experiment | Initial [Substrate] (M) | Initial [HNO₃] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |
This data is illustrative and does not represent experimentally verified results.
The identification of transient intermediates is crucial for elucidating reaction mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for this purpose. In the photochemical studies of phenazopyridine, a related compound, various photoproducts were isolated and characterized using IR, NMR, and mass spectral studies, which helped in proposing the reaction pathways. ingentaconnect.comnih.govresearchgate.net For example, an arylnitrenium ion was suggested as a possible intermediate in the reductive degradation pathway. ingentaconnect.com
In transition metal-catalyzed reactions, the isolation and characterization of organometallic intermediates can provide direct evidence for the proposed catalytic cycle. For instance, in a rhodium-catalyzed C-H amination reaction, a rhodium-amide complex was isolated and shown to undergo reductive elimination to form the final product. acs.org
Table 2: Spectroscopic Data for a Hypothetical Reaction Intermediate This table provides an example of the kind of spectroscopic data that could be used to identify an intermediate in a derivatization reaction of this compound.
| Spectroscopic Technique | Observed Data | Interpretation |
| ¹H NMR | Appearance of a new downfield singlet | Suggests the formation of a new species with a proton in a different chemical environment. |
| ESI-MS | A peak corresponding to the mass of the proposed intermediate | Provides evidence for the molecular weight of the transient species. |
| FT-IR | Disappearance of N-H stretching bands | Could indicate the reaction of one of the amine groups. |
This data is for illustrative purposes and does not correspond to a specific, verified reaction intermediate.
Coordination Chemistry and Ligand Applications of N3 Phenylpyridine 2,3 Diamine and Its Derivatives
Ligand Design Principles for N-Phenylpyridine-2,3-diamine Scaffolds
The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the properties and reactivity of the metal complex. For scaffolds based on N-phenylpyridine-2,3-diamine, several key features are considered to tailor the resulting complexes for specific applications.
Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. libretexts.org The 2,3-diamine functionality in N3-phenylpyridine-2,3-diamine presents two nitrogen atoms with lone pairs of electrons, making it a potential bidentate ligand. This bidentate nature allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. The chelate effect, which describes the enhanced stability of complexes with chelating ligands compared to those with analogous monodentate ligands, is a fundamental principle in coordination chemistry. libretexts.orgnih.gov The formation of these stable chelate rings is a primary driving force in the coordination of this compound to transition metals.
The chelating properties of the diamine group can be influenced by the steric and electronic environment of the pyridine (B92270) ring and the phenyl substituent. These factors can affect the conformation of the ligand and its ability to adopt the necessary geometry for chelation.
The pyridine nitrogen atom introduces a third potential coordination site in the this compound scaffold. jscimedcentral.com Pyridine and its derivatives are widely used as ligands in coordination chemistry, known for their ability to stabilize various oxidation states of transition metals. researchgate.netjscimedcentral.com The nitrogen atom in the pyridine ring is a Lewis base and can coordinate to a metal center. jscimedcentral.com
Depending on the reaction conditions and the nature of the metal ion, the this compound ligand can act as a bidentate or a tridentate ligand. researchgate.netnih.gov In a bidentate mode, it may coordinate through the two amino nitrogens or through one amino nitrogen and the pyridine nitrogen. In a tridentate fashion, all three nitrogen atoms would coordinate to the metal center, leading to the formation of two fused chelate rings. This versatility in coordination modes makes the this compound scaffold a flexible building block for constructing a variety of complex geometries. researchgate.net
The phenyl group attached to the N3-amino group significantly influences the electronic and steric properties of the ligand. chemrxiv.orgnih.gov The introduction of a phenyl group can impact the ligand's photophysical properties and its interaction with metal centers. nih.gov
Electronically, the phenyl ring can engage in π-stacking interactions, which can play a role in the supramolecular assembly of the resulting metal complexes. chemrxiv.org The electronic nature of substituents on the phenyl ring can further tune the ligand's properties. Electron-donating groups can increase the electron density on the coordinating nitrogen atoms, potentially strengthening the metal-ligand bond, while electron-withdrawing groups can have the opposite effect. science.gov
Sterically, the bulky phenyl group can influence the coordination geometry around the metal center. It can create a specific steric environment that may favor certain coordination numbers or geometries and can be used to control the access of other molecules to the metal center. libretexts.org
Formation of Transition Metal Complexes
The versatile coordination behavior of this compound and its derivatives allows for the synthesis of a wide range of transition metal complexes.
The synthesis of transition metal complexes involving this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. nih.govnajah.edu The choice of solvent is crucial as it needs to dissolve both the metal salt and the ligand. Common solvents include methanol, ethanol (B145695), and dichloromethane. nih.govnajah.edu
The reaction conditions, such as temperature and reaction time, can be optimized to favor the formation of the desired complex. nih.gov In some cases, a base may be added to deprotonate the amino groups, facilitating coordination to the metal center. nih.gov The resulting complexes can often be isolated as crystalline solids by filtration or evaporation of the solvent. nih.gov
Table 1: Examples of Synthetic Methods for Transition Metal Complexes with Diamine and Pyridine-based Ligands
| Metal Salt | Ligand | Solvent | Conditions | Resulting Complex Type |
| MnCl₂·4H₂O | 1,3-bis(diphenylphosphino)propane, 2-aminopyridine (B139424) | Water, Methanol/CH₂Cl₂ | Reflux | [Mn(DPPP)(APY)(H₂O)Cl₂] nih.gov |
| CuCl₂·2H₂O | 1,3-bis(diphenylphosphino)propane, 2-aminopyridine | Water, CH₂Cl₂ | Reflux | [Cu(DPPP)(APY)(H₂O)Cl₂] nih.gov |
| FeCl₂ | 1,3-bis(diphenylphosphino)propane, 2-aminopyridine | Water, Methanol/CH₂Cl₂ | Reflux | [Fe(DPPP)(APY)(H₂O)Cl₂]·2H₂O nih.gov |
| [RuCl₂(PPh₃)₃] | 1,3-diamino-2-propanol | Dichloromethane | Room Temperature | [trans-dichloro(bis(triphenylphosphine)(1,3-diamino-2-propanol)ruthenium(II)] najah.edu |
Note: This table provides examples of synthetic conditions for related diamine and pyridine-containing ligands to illustrate general synthetic approaches.
The this compound ligand can adopt several coordination modes, leading to a variety of coordination geometries in the resulting metal complexes. researchgate.netnih.gov The specific coordination mode depends on factors such as the metal ion's size, its preferred coordination number, and the steric constraints imposed by the ligand and other co-ligands in the coordination sphere. libretexts.orgnih.gov
Table 2: Potential Coordination Geometries with this compound as a Ligand
| Coordination Number | Geometry | Plausible Coordination Mode of Ligand |
| 4 | Square Planar | Bidentate (N,N-diamine) |
| 5 | Square Pyramidal | Tridentate (N,N,N) or Bidentate + other ligands |
| 5 | Trigonal Bipyramidal | Tridentate (N,N,N) or Bidentate + other ligands |
| 6 | Octahedral | Tridentate (N,N,N) with three other ligands, or two tridentate ligands |
For instance, in a six-coordinate octahedral complex, the this compound ligand could act as a tridentate ligand, occupying three coordination sites. The remaining three sites would be filled by other ligands, such as halides or solvent molecules. Alternatively, two this compound ligands could coordinate to a single metal center to form a complex like [M(this compound)₂]ⁿ⁺. lsu.edu The actual observed geometry is a result of a delicate balance of electronic and steric factors. nih.govlibretexts.org
Exploration of Different Metal Centers (e.g., Mn, Ni, Cu, Zn, Ru, Pd, Ir, Au)
The this compound ligand possesses multiple coordination sites—the two nitrogen atoms of the diamine moiety and the nitrogen of the pyridine ring—making it a versatile chelating agent for a wide array of metal centers. The core structure, pyridine-2,3-diamine, is known to form stable coordination compounds, and the addition of the N3-phenyl group can further influence the steric and electronic properties of the resulting complexes. nih.gov
The coordination behavior with various metals can be inferred from studies on analogous diamine, pyridine-amine, and phenylpyridine ligands:
Manganese (Mn), Nickel (Ni), Copper (Cu), and Zinc (Zn): First-row transition metals readily form complexes with N-donor ligands. Schiff base complexes derived from diamines have been synthesized with Mn(II), Ni(II), Cu(II), and Zn(II), demonstrating the strong affinity of these metals for such coordination environments. preprints.org Specifically, Ni(II) complexes with diamine ligands have been investigated for their catalytic activity in reduction reactions, such as the electrochemical reduction of CO2. acs.org The interaction of copper with diamine-based Schiff base ligands is also a well-explored area of coordination chemistry. researchgate.net
Ruthenium (Ru): Ruthenium forms a vast number of complexes with polypyridyl and related nitrogen-containing ligands. These complexes are central to the fields of oxidation catalysis and photochemistry. arabjchem.orgrsc.org Ruthenium(II) complexes are particularly noted for their catalytic activity in dehydrogenation and water oxidation reactions. arabjchem.orgmdpi.com The stable Ru(II) and Ru(III) oxidation states can be readily accessed, making them suitable for a variety of catalytic cycles. arabjchem.org
Palladium (Pd): Palladium chemistry is dominated by its application in cross-coupling reactions. Palladium(II) readily coordinates with N-donor ligands like 2-phenylpyridine (B120327) derivatives to form stable, square planar complexes. researchgate.net These complexes are effective catalysts for C-C coupling reactions. Crucially, palladium catalysts are instrumental in the synthesis of N3-arylated 2,3-diaminopyridines, directly involving the ligand's structural family. nih.gov
Iridium (Ir): Iridium(III) is a key metal center for both catalysis and photophysics. It forms stable, coordinatively unsaturated 16-electron complexes with diamine ligands that are active catalysts for transfer hydrogenation. bham.ac.ukukzn.ac.za Furthermore, cyclometalated iridium(III) complexes featuring phenylpyridine-type ligands are renowned for their exceptional phosphorescent properties, making them vital components in organic light-emitting diodes (OLEDs). rsc.orgrsc.org
Gold (Au): While less common than other platinum-group metals in this context, gold(III) can form stable, square planar complexes with chelating diamine ligands. nih.gov These ligands can stabilize the Au(III) center, and cyclometalated organogold(III) complexes have been shown to exhibit tunable electronic and luminescent properties. nih.govresearchgate.net
Catalytic Applications of Metal-N3-Phenylpyridine-2,3-diamine Complexes
The coordination of this compound to transition metals creates complexes with significant potential for catalysis, leveraging the metal's electronic properties and the ligand's ability to tune the steric and electronic environment.
Organic Transformation Catalysis (e.g., C-C and C-N Coupling Reactions)
Palladium complexes are paramount in C-C and C-N bond formation. Research into the synthesis of N3-substituted-2,3-diaminopyridines has led to the development of efficient Pd-catalyzed C-N cross-coupling methods. nih.gov These reactions allow for the direct arylation of the 3-amino group of 2,3-diaminopyridine (B105623) precursors.
A study demonstrated that unprotected 3-halo-2-aminopyridines can be coupled with a range of primary and secondary amines using specific palladium precatalysts and ligands. nih.gov The use of RuPhos and BrettPhos ligands was particularly effective, enabling the synthesis of N3-arylated 2,3-diaminopyridines, which were previously inaccessible. nih.gov
| Catalyst System | Amine Partner | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃ / RuPhos | Morpholine (B109124) | 4-(2-aminopyridin-3-yl)morpholine | 71 | nih.gov |
| RuPhos Precatalyst | Morpholine | 4-(2-aminopyridin-3-yl)morpholine | 83 | nih.gov |
| Pd₂(dba)₃ / SPhos | Morpholine | 4-(2-aminopyridin-3-yl)morpholine | 76 | nih.gov |
| BrettPhos Precatalyst | Aniline (B41778) | N³-phenylpyridine-2,3-diamine | 73 | nih.gov |
Furthermore, palladium complexes bearing related 2-phenylpyridine derivative ligands have shown high catalytic activity in Suzuki-Miyaura C-C cross-coupling reactions, suggesting that a Pd-N3-phenylpyridine-2,3-diamine complex could also be an effective catalyst for such transformations. researchgate.net
Oxidation and Reduction Catalysis
Complexes of ruthenium and iridium with diamine and pyridyl ligands are known to be potent catalysts for oxidation and reduction reactions.
Oxidation Catalysis: Ruthenium(II) complexes containing pyridyl-based ligands have demonstrated effectiveness in the catalytic dehydrogenation of alcohols and N-heterocycles under mild conditions. arabjchem.org For example, a Ru(II) complex successfully catalyzed the oxidation of 4-methyltetrahydroquinoline to lepidine with good yield. arabjchem.org It is plausible that a Ru(II)-N3-phenylpyridine-2,3-diamine complex could exhibit similar activity in oxidative transformations. Ruthenium complexes are also among the most studied molecular catalysts for water oxidation. mdpi.com
Reduction Catalysis: Iridium(III) half-sandwich complexes bearing diamine ligands are well-established as catalysts for the transfer hydrogenation of ketones and aldehydes. bham.ac.uk These 16-electron species can activate a hydride source, such as sodium formate, to reduce substrates catalytically. bham.ac.uk Similarly, iridium and ruthenium photocatalysts are capable of reductive dehalogenation. nih.gov Nickel complexes featuring diamine ligands have also been explored for the electrochemical reduction of carbon dioxide. acs.org These examples highlight the potential of this compound complexes in a range of reduction catalysis applications.
Photochemical Catalysis
Visible-light photoredox catalysis has become a powerful tool in organic synthesis, and complexes of ruthenium and iridium are central to this field. nih.govacs.org The mechanism typically involves the absorption of visible light by the metal complex, promoting it to a long-lived triplet metal-to-ligand charge transfer (³MLCT) excited state. rsc.org This excited state is both a stronger oxidant and a stronger reductant than the ground state, allowing it to engage in single-electron transfer (SET) with organic substrates. nih.gov
For instance, the prototypical photocatalyst [Ru(bpy)₃]²⁺ and the highly reducing iridium complex fac-[Ir(ppy)₃] (where ppy = 2-phenylpyridine) have been used to catalyze a wide array of reactions, including reductive dehalogenations and radical cyclizations. nih.gov The photoexcited [Ir(ppy)₃]* is a particularly strong electron donor due to the three electron-donating cyclometalated ligands. rsc.orgnih.gov
Given the structural similarities, an Ir(III) or Ru(II) complex of this compound would be an excellent candidate for a photosensitizer. The electronic properties, and therefore the redox potentials of the excited state, could be finely tuned by modifying the substituents on the phenyl and pyridine rings of the ligand, offering a pathway to develop bespoke photocatalysts for specific transformations. rsc.org
Material Science Applications through Coordination Chemistry
The coordination of this compound to heavy transition metals like iridium and gold can generate materials with interesting photophysical properties suitable for applications in material science.
Luminescent Properties of Metal Complexes
The most significant material application for complexes of this type is in the field of phosphorescent emitters. Complexes of d⁶ metals, particularly iridium(III) and ruthenium(II), are known for their strong spin-orbit coupling, which facilitates intersystem crossing from the singlet to the triplet excited state and results in bright phosphorescence. rsc.orgrsc.org
Cyclometalated iridium(III) complexes containing 2-phenylpyridine (ppy) and its derivatives are among the most efficient phosphorescent emitters known. rsc.orgrsc.org These complexes exhibit high quantum yields and their emission colors can be tuned across the visible spectrum by modifying the electronic properties of the ancillary ligands. rsc.orgresearchgate.net For example, green-emitting iridium(III) complexes have been synthesized using styrene-modified phenylpyridine ligands. rsc.org Gold(III) complexes with phenylpyridine-type ligands have also been shown to be luminescent. researchgate.net
The emission in these complexes typically originates from a triplet excited state with mixed metal-to-ligand charge transfer (³MLCT) and intraligand (³IL) character. researchgate.net A complex featuring this compound as a ligand coordinated to an Ir(III) or Au(III) center would be expected to exhibit similar luminescent properties, making it a target for development in OLEDs and chemical sensors.
| Complex Type | Metal Center | Emission Color | Key Feature | Reference |
|---|---|---|---|---|
| [Ir(C^N)₂(acac)] | Iridium(III) | Green | Styrene-modified phenylpyridine ligand | rsc.org |
| [Au(C^N)(alkynyl)₂] | Gold(III) | Tunable | Emission tuned by modifying alkynyl and C^N ligands | researchgate.net |
| [Ir(ppy)₂(ADC)] | Iridium(III) | Green-Yellow | High quantum yield (0.90 in PMMA) | rsc.org |
| [Ru(bpy)₃]²⁺ | Ruthenium(II) | Red-Orange | Prototypical photoredox catalyst and emitter | rsc.orgnih.gov |
Spin Crossover Materials Development
There is no available scientific literature detailing the synthesis or characterization of metal complexes involving this compound for the development of spin crossover materials. Research in SCO materials heavily relies on the design of ligands that can create a specific coordination environment around a metal ion (typically iron(II)), where the energy difference between the high-spin and low-spin states is small enough to be bridged by external stimuli like temperature or light. researchgate.netmdpi.com Ligands such as substituted bipyridines, phenanthrolines, and triazoles are commonly employed for this purpose. nih.gov However, studies specifically investigating the potential of this compound to induce SCO behavior in metal complexes have not been reported.
Self-Assembly in Supramolecular Architectures
Similarly, there is a lack of published research on the use of this compound as a building block in self-assembled supramolecular architectures. Supramolecular chemistry often utilizes molecules with specific hydrogen bonding sites or coordination vectors to create complex, ordered structures. nih.gov Aminopyridine derivatives, for instance, are known to form supramolecular assemblies through hydrogen bonding and coordination with metal ions. mdpi.comresearchgate.netrsc.org The parent molecule, pyridine-2,3-diamine, has been noted for its potential to act as a chelate ligand in coordination chemistry. nih.gov However, the specific role of the N3-phenyl substituted derivative in directing the self-assembly of discrete or polymeric supramolecular structures has not been documented in the available scientific literature.
Advanced Spectroscopic and Analytical Characterization Techniques for N3 Phenylpyridine 2,3 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. emerypharma.com It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them. For a molecule like N3-phenylpyridine-2,3-diamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for complete structural assignment. emerypharma.com
1D NMR (¹H, ¹³C) for Structural Elucidation
One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer the initial and most fundamental insights into the molecular structure.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through chemical shifts, integration, and spin-spin splitting patterns. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the phenyl ring, and the amine groups. The aromatic region (δ 6.5-8.5 ppm) will contain complex multiplets corresponding to the pyridine and phenyl protons. The amine protons (NH and NH₂) are anticipated to appear as broad singlets that may exchange with deuterium (B1214612) upon addition of D₂O.
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. This compound has 11 carbon atoms, and due to the molecule's asymmetry, 11 distinct signals are expected in the spectrum. The chemical shifts of these carbons are indicative of their electronic environment (e.g., attachment to nitrogen, position in the aromatic rings).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures such as 2-phenylpyridine (B120327), 3-phenylpyridine, and 2,3-diaminopyridine (B105623). rsc.orgchemicalbook.comchemicalbook.com
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2-NH₂ | broad s | - |
| Pyridine C3-NH | broad s | - |
| Pyridine C4 | 7.2 - 7.4 (dd) | 120 - 125 |
| Pyridine C5 | 6.6 - 6.8 (dd) | 115 - 120 |
| Pyridine C6 | 7.8 - 8.0 (d) | 145 - 150 |
| Phenyl C2'/C6' | 7.0 - 7.2 (d) | 118 - 122 |
| Phenyl C3'/C5' | 7.3 - 7.5 (t) | 128 - 130 |
| Phenyl C4' | 7.1 - 7.3 (t) | 122 - 125 |
| Pyridine C2 | - | 150 - 155 |
| Pyridine C3 | - | 135 - 140 |
| Pyridine C4 | - | 120 - 125 |
| Pyridine C5 | - | 115 - 120 |
| Pyridine C6 | - | 145 - 150 |
| Phenyl C1' | - | 140 - 145 |
| Phenyl C2'/C6' | - | 118 - 122 |
| Phenyl C3'/C5' | - | 128 - 130 |
| Phenyl C4' | - | 122 - 125 |
Note: s = singlet, d = doublet, t = triplet, dd = doublet of doublets.
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between nuclei. libretexts.orgwalisongo.ac.id
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between adjacent protons on the pyridine ring (H4-H5, H5-H6) and on the phenyl ring (H2'-H3', H3'-H4'). emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of protonated carbon signals in the ¹³C spectrum based on the already assigned ¹H signals. walisongo.ac.id
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for connecting different parts of the molecule. Key HMBC correlations for this compound would confirm the link between the phenyl group and the pyridine N3-amine, for example, through a cross-peak between the phenyl protons (H2'/H6') and the pyridine C3 carbon. libretexts.orgwalisongo.ac.id
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is useful for determining stereochemistry and conformation. In this case, NOESY could show correlations between the phenyl protons and the H4 proton of the pyridine ring, confirming their spatial proximity. unimi.it
Table 2: Key Expected 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Information Gained |
| COSY | H4 ↔ H5; H5 ↔ H6 | Connectivity of pyridine ring protons |
| H2'/H6' ↔ H3'/C5'; H3'/C5' ↔ H4' | Connectivity of phenyl ring protons | |
| HSQC | Pyridine H4, H5, H6 ↔ Pyridine C4, C5, C6 | Direct C-H attachments in pyridine ring |
| Phenyl H2'/6', H3'/5', H4' ↔ Phenyl C2'/6', C3'/5', C4' | Direct C-H attachments in phenyl ring | |
| HMBC | Phenyl H2'/H6' ↔ Pyridine C3 | Confirms N-phenyl linkage site |
| Pyridine H4 ↔ Pyridine C2, C3, C6 | Confirms pyridine substitution pattern | |
| NOESY | Phenyl H2'/H6' ↔ Pyridine H4 | Spatial proximity of the two rings |
Advanced NMR Techniques for Mechanistic Insights
Beyond static structure elucidation, advanced NMR methods can provide insights into dynamic processes and reaction mechanisms. Although specific studies on this compound are not prevalent, techniques such as Variable Temperature NMR (VT-NMR) could be employed to study conformational dynamics, such as potentially restricted rotation around the C3-N bond connecting the pyridine and phenylamine moieties. Furthermore, NMR can be used for real-time reaction monitoring during the synthesis or subsequent reactions of this compound, providing kinetic and mechanistic data by tracking the consumption of reactants and formation of products. uio.no
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. uni-saarland.de
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) measures molecular masses with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula for the molecule. For this compound (C₁₁H₁₁N₃), HRMS can confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass, distinguishing it from any other potential isomers or compounds with the same nominal mass. researchgate.net
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₁N₃ |
| Calculated Monoisotopic Mass | 185.0953 g/mol |
| Expected [M+H]⁺ Ion | 186.1031 m/z |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) provides further structural detail by inducing fragmentation of a selected parent ion (in this case, the molecular ion of this compound) and analyzing the resulting fragment ions. researchgate.net The fragmentation pattern is characteristic of the molecule's structure and helps to confirm the identity and arrangement of its functional groups. libretexts.orgnih.gov
For this compound, the fragmentation is expected to occur at the weakest bonds. The C-N bond linking the phenyl group to the pyridine ring is a likely site for initial cleavage.
Table 4: Predicted MS/MS Fragmentation Pattern for this compound
| Parent Ion (m/z) | Proposed Key Fragment Ion (m/z) | Neutral Loss | Interpretation |
| 186.1 ([M+H]⁺) | 169.1 | NH₃ (17) | Loss of ammonia (B1221849) from the 2-amino group |
| 186.1 ([M+H]⁺) | 94.1 | C₅H₄N₂ (92) | Cleavage of the N-phenyl bond, forming an aniline (B41778) fragment |
| 186.1 ([M+H]⁺) | 108.1 | C₆H₅N (78) | Loss of a phenylnitrene radical |
This detailed spectroscopic and spectrometric analysis provides a robust framework for the unequivocal characterization of this compound, confirming its molecular structure and connectivity.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, the spectra would be characterized by vibrations of the pyridine ring, the phenyl group, and the primary and secondary amine functionalities.
The IR spectrum of the parent compound, 2,3-pyridinediamine, shows characteristic N-H stretching vibrations for the primary amino groups. nist.gov In this compound, one would expect to see distinct vibrational modes for both the primary amine (-NH₂) at the C2 position and the secondary amine (-NH-) at the C3 position. The N-H stretching vibrations of the primary amine are typically observed as two bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching. The secondary amine would exhibit a single N-H stretching band in a similar region, often around 3400-3300 cm⁻¹.
The C-N stretching vibrations for both aromatic amines would appear in the 1350-1250 cm⁻¹ range. The presence of the phenyl group introduces characteristic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations typically in the 1600-1450 cm⁻¹ region. Vibrations associated with the pyridine ring, including ring stretching and bending modes, are also expected in this fingerprint region. nist.gov
Raman spectroscopy, which relies on changes in polarizability, would complement the IR data. Aromatic ring vibrations, particularly the symmetric "ring-breathing" mode of the pyridine and phenyl rings, are often strong in the Raman spectrum, typically appearing around 1000 cm⁻¹. The N-H bending modes (scissoring) for the primary amine are expected around 1650-1580 cm⁻¹.
Table 1: Expected Infrared and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3450 - 3350 | Medium-Strong | Weak |
| Primary Amine (-NH₂) | N-H Symmetric Stretch | 3350 - 3250 | Medium-Strong | Weak |
| Secondary Amine (-NH-) | N-H Stretch | 3400 - 3300 | Medium | Weak |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak | Strong |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Strong | Medium |
| Aromatic Rings | C=C Ring Stretch | 1600 - 1450 | Medium-Strong | Strong |
| Aromatic C-N | C-N Stretch | 1350 - 1250 | Strong | Medium |
| Pyridine/Phenyl Ring | Ring Breathing | ~1000 | Weak | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with its aromatic systems and heteroatoms.
The molecule contains three main chromophores: the pyridine ring, the phenyl ring, and the amino groups. The conjugation between the phenylamino (B1219803) group and the pyridine ring, as well as the electronic effect of the C2-amino group, will significantly influence the absorption maxima (λ_max).
One would anticipate intense absorption bands in the UV region corresponding to π → π* transitions. For similar aromatic diamine structures, these transitions can lead to absorption maxima. For instance, a related diamine has been reported to exhibit a maximum UV-vis absorption at 305 nm. nih.gov The phenyl and pyridine rings themselves have strong π → π* transitions, which are expected to be red-shifted (shifted to longer wavelengths) due to the substitution with auxochronic amino groups and the extended conjugation.
Additionally, the lone pairs of electrons on the nitrogen atoms of the amino groups and the pyridine ring can undergo n → π* transitions. These transitions are typically of lower intensity and may appear as shoulders on the more intense π → π* absorption bands. The solvent polarity can also influence the positions of these bands; polar solvents may cause a blue shift (hypsochromic shift) of n → π* transitions and a red shift (bathochromic shift) of π → π* transitions.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |
|---|---|---|---|
| π → π* | Phenyl Ring / Pyridine Ring | 200 - 280 | High |
| π → π* | Conjugated System | 280 - 350 | High |
X-ray Diffraction (XRD) Studies
X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement in a crystalline solid.
In the crystal structure of pyridine-2,3-diamine, the molecule is essentially planar, and the crystal packing is dominated by N-H···N hydrogen bonds, which link the molecules into a three-dimensional network. nih.gov For this compound, one would expect a similar hydrogen bonding pattern involving the primary amino group and the pyridine nitrogen. However, the bulky phenyl group attached to the N3-amine would introduce significant steric effects.
Table 3: Predicted Single Crystal X-ray Diffraction Parameters for this compound (based on comparative analysis)
| Parameter | Expected Feature / Value | Basis for Prediction |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for similar organic molecules |
| Hydrogen Bonding | N-H···N (primary amine to pyridine N) | Observed in parent pyridine-2,3-diamine nih.gov |
| C-H···π | Common for phenyl-containing structures researchgate.net | |
| π-π Stacking | Present between pyridine/phenyl rings | Common for aromatic systems researchgate.net |
| Pyridine-Phenyl Dihedral Angle | 30° - 60° | Steric hindrance between rings nih.gov |
| C-N Bond Lengths (Amine) | ~1.37 - 1.42 Å | Typical for aromatic amines |
| C=N Bond Length (Pyridine) | ~1.34 Å | Typical for pyridine |
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample, identify its crystal phase, and assess its purity. A PXRD pattern consists of a series of diffraction peaks at specific angles (2θ), which are characteristic of the material's crystal lattice.
While an experimental PXRD pattern for this compound is not available, a theoretical pattern could be calculated if a single crystal structure were known. The experimental pattern for a bulk synthesized sample would be used to confirm that the material is crystalline and to match it against a database or a theoretical pattern for phase identification. The sharpness of the diffraction peaks would indicate the degree of crystallinity, with broader peaks suggesting smaller crystallite size or lattice strain. The absence of peaks from starting materials or by-products would confirm the phase purity of the sample.
Theoretical and Computational Investigations of N3 Phenylpyridine 2,3 Diamine Systems
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of molecules like N3-phenylpyridine-2,3-diamine. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying relatively large molecules.
By solving the Kohn-Sham equations, one can obtain crucial information about the molecule's electronic landscape. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. For instance, in studies of similar diaminopyrimidine derivatives, the introduction of different substituents has been shown to modulate this energy gap, thereby tuning the molecule's electronic properties and ease of oxidation. researchgate.net
Furthermore, DFT calculations can generate electron density maps and Molecular Electrostatic Potential (MEP) surfaces. The MEP visually represents the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the nitrogen atoms of the pyridine (B92270) ring and the amino groups are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino groups would be electron-deficient.
Global reactivity descriptors, which provide a quantitative measure of reactivity, can also be calculated. These descriptors are derived from the HOMO and LUMO energies and include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).
Softness (S): The reciprocal of hardness ( 1/η ).
Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons ( χ2/2η ).
These parameters are invaluable for predicting how this compound will behave in chemical reactions. For example, a study on substituted pyrazoles demonstrated how these descriptors correlate with the molecule's stability and reactivity. orientjchem.org
Table 1: Representative Global Reactivity Descriptors Calculated for a Phenyl-Substituted Heterocycle (Compound 5 in source) using DFT
| Parameter | Value (eV) |
| EHOMO | -6.04 |
| ELUMO | -2.31 |
| Ionization Potential (I) | 6.04 |
| Electron Affinity (A) | 2.31 |
| Hardness (η) | 1.87 |
| Softness (S) | 0.27 |
| Electrophilicity Index (ω) | 3.11 |
Data adapted from a DFT study on N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide. orientjchem.org This table illustrates the type of data obtainable for this compound through similar computational methods.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and solvent effects.
For this compound, MD simulations could be employed to study its behavior in different solvent environments, which is crucial for understanding its solubility and reactivity in solution. Simulations of pyridine and its alkyl derivatives in n-octane have shown that the motion of the pyridine ring is anisotropic, a finding that aligns with experimental results. researchgate.net Similar simulations could reveal how the phenyl group and the two amino groups of this compound influence its rotational and translational motion and its interactions with solvent molecules.
In the context of drug design, MD simulations are essential for studying the binding of a ligand to its biological target, such as a protein or enzyme. If this compound or its derivatives are being investigated as potential therapeutic agents, MD simulations can predict the stability of the ligand-protein complex. For example, in a study of pyridine derivatives as anticoagulants targeting thrombin, molecular docking was followed by MD simulations to assess the stability of the binding interactions. nih.gov Such simulations can reveal key hydrogen bonds and hydrophobic interactions that stabilize the complex and can help in optimizing the ligand's structure for better binding affinity. The root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time is often used as a measure of the complex's stability. chemrevlett.com
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can be invaluable for structure elucidation and interpretation of experimental data.
NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of organic molecules. acs.org The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the molecule and referencing them against a standard (e.g., tetramethylsilane), one can obtain a predicted NMR spectrum. For this compound, this would involve optimizing the molecule's geometry and then performing GIAO calculations. The predicted chemical shifts can then be compared with experimental data to confirm the structure. Several studies have demonstrated the high accuracy of DFT-based NMR predictions for substituted pyridines. acs.orgresearchgate.net Machine learning approaches are also emerging as a rapid and accurate alternative for predicting NMR spectra. nih.gov
Table 2: Comparison of Experimental and Calculated 13C NMR Chemical Shifts (ppm) for 2-aminopyridine (B139424)
| Carbon Atom | Experimental | Calculated (B3LYP/cc-pVTZ) |
| C-2 | 162.3 | 163.6 |
| C-3 | 109.1 | 110.2 |
| C-4 | 138.8 | 139.9 |
| C-5 | 114.1 | 115.1 |
| C-6 | 149.0 | 150.2 |
This table provides an example of the accuracy of DFT in predicting 13C NMR chemical shifts for a related pyridine derivative. Data adapted from a study on predicting NMR spectra. acs.org
Vibrational Spectroscopy: Infrared (IR) and Raman spectra can also be simulated computationally. After optimizing the molecular geometry to find a minimum on the potential energy surface, the vibrational frequencies and their corresponding intensities can be calculated. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. Comparing the computed vibrational spectrum with the experimental one can aid in the assignment of vibrational modes to specific functional groups and motions within the this compound molecule.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. This information can be used to predict the wavelengths of maximum absorption (λmax) and to assign these absorptions to specific electronic transitions, such as π→π* or n→π* transitions. For instance, in platinum complexes containing a 6-phenyl-2,2'-bipyridine (B1228381) ligand, TD-DFT was used to assign the observed absorption bands to either intraligand π→π* transitions or metal-to-ligand charge-transfer (MLCT) transitions. acs.org
Elucidation of Reaction Mechanisms through Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction energy profiles that can be difficult to obtain experimentally. For this compound, computational methods can be used to explore various potential reaction pathways.
For example, the presence of two adjacent amino groups suggests that this compound could be a precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines or triazolopyridines, through reactions with appropriate reagents. Computational studies can help elucidate the mechanisms of these cyclization reactions. By locating the transition state structures and calculating their energies, one can determine the activation energy barrier for each step of the proposed mechanism. The reaction pathway with the lowest energy barrier is generally the most favorable.
Furthermore, computational chemistry can be used to study the tautomeric equilibria of this compound. The molecule can exist in different tautomeric forms due to proton transfer between the amino groups and the pyridine nitrogen. By calculating the relative energies of the different tautomers, one can predict their relative populations at equilibrium.
Design of Novel Derivatives and Catalysts through In Silico Methods
The structural scaffold of this compound, with its multiple functional groups and aromatic systems, makes it an attractive starting point for the in silico design of novel derivatives with specific properties. Computational methods can accelerate the discovery process by screening virtual libraries of compounds and prioritizing the most promising candidates for synthesis and experimental testing.
In the field of medicinal chemistry, for example, derivatives of this compound could be designed as inhibitors of specific enzymes. This process typically involves:
Target Identification: Identifying a protein target involved in a disease pathway.
Molecular Docking: Docking a virtual library of this compound derivatives into the active site of the target protein to predict their binding modes and affinities.
Scoring and Ranking: Using scoring functions to rank the derivatives based on their predicted binding energies and other parameters.
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked compounds to assess their drug-likeness.
Numerous studies have successfully used this approach to design novel pyridine-based inhibitors for various targets, including SHP2 and MSK1. sci-hub.senih.gov For instance, a study on pyridine derivatives as SHP2 inhibitors used scaffold hopping to design new compounds, which were then evaluated computationally and experimentally. sci-hub.se
Table 3: Representative In Silico Designed Pyridine Derivatives and their Biological Targets
| Pyridine Scaffold | Designed Moiety | Biological Target | Reference |
| 6-phenylpyridin-2-yl guanidine | 2-aminobenzimidazole | MSK1 | nih.gov |
| 3-substituted pyridine | Aminomethyl)piperidin-1-yl) | SHP2 | sci-hub.se |
| Pyridine | Furan and Thiophene rings | EGFR | nih.gov |
Beyond medicinal chemistry, computational methods can also be used to design novel this compound derivatives as catalysts or materials with specific electronic or optical properties. For example, by systematically modifying the substituents on the phenyl or pyridine rings, one could use DFT and TD-DFT calculations to tune the HOMO-LUMO gap and absorption/emission properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs).
Future Research Directions and Broader Impact in Chemical Science
Exploration of Novel Synthetic Pathways to N3-Phenylpyridine-2,3-diamine Derivatives
The development of efficient and versatile synthetic routes to this compound and its analogs is a cornerstone for unlocking their full potential. While traditional methods exist, future research is geared towards more sustainable and sophisticated strategies.
Modern synthetic approaches such as microwave-assisted organic synthesis (MAOS) and continuous flow chemistry are poised to revolutionize the preparation of these compounds. beilstein-journals.orgrsc.orgbohrium.com MAOS offers rapid reaction times and often improved yields compared to conventional heating, making it an attractive option for synthesizing libraries of this compound derivatives for screening purposes. rsc.orgbohrium.com Continuous flow reactors provide a safe and scalable platform for synthesis, particularly for reactions that are difficult to control in batch processes. beilstein-journals.orgresearchgate.netnih.gov
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of N-aryl amines. nih.gov A significant advancement is the direct C,N-cross coupling of unprotected 3-halo-2-aminopyridines with a range of primary and secondary amines, facilitated by specialized palladium catalysts and ligands like RuPhos and BrettPhos. nih.gov This methodology provides a direct and efficient route to a variety of N3-substituted-2,3-diaminopyridines, including previously inaccessible N3-arylated derivatives. nih.gov
Furthermore, photocatalytic methods are gaining traction for the synthesis of complex nitrogen-containing heterocycles. nih.gov The use of light to drive chemical reactions under mild conditions presents a green and efficient alternative to traditional thermal methods. Research into the photocatalytic synthesis of this compound derivatives could lead to novel and selective transformations. nih.gov
Table 1: Emerging Synthetic Methodologies for this compound Derivatives
| Methodology | Catalyst/Reagents | Key Advantages | Potential Derivatives |
| Palladium-Catalyzed C,N-Cross Coupling | Pd-precatalysts (e.g., RuPhos, BrettPhos), LiHMDS | Direct access to N3-alkylated and N3-arylated products from unprotected 3-halo-2-aminopyridines. | A wide range of N3-alkyl and N3-aryl substituted pyridine-2,3-diamines. |
| Microwave-Assisted Synthesis (MAOS) | Various catalysts and solvents | Rapid reaction times, improved yields, suitable for library synthesis. | Diverse library of functionalized N3-phenylpyridine-2,3-diamines. |
| Continuous Flow Chemistry | Heterogeneous or homogeneous catalysts | Enhanced safety, scalability, and precise control over reaction parameters. | Large-scale production of specific this compound derivatives. |
| Photocatalytic Synthesis | Photoredox catalysts (e.g., acridinium-based) | Mild reaction conditions, high selectivity, environmentally friendly. | Novel this compound derivatives with unique functionalities. |
Development of Advanced Catalytic Systems Utilizing this compound Ligands
The bidentate N,N-coordination motif of this compound makes it an excellent candidate for use as a ligand in transition metal catalysis. The electronic properties of the ligand can be readily tuned by modifying the substituents on the phenyl and pyridine (B92270) rings, allowing for the fine-tuning of the catalytic activity of the corresponding metal complexes.
Ruthenium complexes bearing pyridine-based ligands have shown significant promise in a variety of catalytic transformations, including N-alkylation reactions. researchgate.netresearchgate.net The development of ruthenium catalysts incorporating this compound ligands could lead to highly efficient and selective systems for the synthesis of complex amines. researchgate.netresearchgate.net
Palladium complexes with 2-phenylpyridine (B120327) derivatives have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.net The stability and activity of these complexes in aqueous media make them particularly attractive for green chemistry applications. researchgate.net Future work could focus on exploring the catalytic potential of palladium complexes with this compound ligands in a broader range of cross-coupling reactions.
The synthesis of chiral this compound derivatives opens the door to their application in asymmetric catalysis. nih.govchemrxiv.org Chiral diamine ligands are crucial components of many successful asymmetric catalysts, and the development of new chiral ligands based on the this compound scaffold could lead to breakthroughs in the enantioselective synthesis of important molecules. nih.govchemrxiv.orgmetu.edu.tr
Table 2: Potential Catalytic Applications of this compound Metal Complexes
| Metal Center | Ligand Type | Potential Catalytic Reaction | Key Features and Research Directions |
| Ruthenium | This compound and its derivatives | N-alkylation of amines, transfer hydrogenation | Development of catalysts for efficient and selective synthesis of complex amines under mild conditions. |
| Palladium | This compound and its derivatives | Suzuki-Miyaura and other cross-coupling reactions | Exploration of water-soluble and recyclable catalysts for green C-C and C-N bond formation. |
| Iridium | Chiral this compound derivatives | Asymmetric hydrogenation, C-H activation | Design of novel catalysts for enantioselective synthesis of pharmaceuticals and fine chemicals. |
| Gold | This compound-based ligands | Hydration of alkynes, oxidation reactions | Investigation of gold complexes for unique catalytic transformations. researchgate.net |
Integration into Advanced Materials and Functional Systems
The unique photophysical and electronic properties of this compound and its derivatives make them promising building blocks for a variety of advanced materials.
In the field of organic electronics, pyridine-containing compounds are utilized in the development of organic light-emitting diodes (OLEDs). The ability to tune the emission color and efficiency of OLEDs by modifying the chemical structure of the emitter is a key area of research. This compound derivatives could be explored as new emitters or host materials in OLEDs, potentially leading to devices with improved performance.
The development of conductive polymers is another area where this compound could have a significant impact. cyberleninka.ru Polymers based on aromatic diamines have shown promise as conductive materials, and the incorporation of the this compound unit into polymer backbones could lead to new materials with tailored electronic properties for applications in sensors, actuators, and antistatic coatings. cyberleninka.runih.gov
Furthermore, the ability of this compound to coordinate with metal ions makes it a valuable component for the construction of functional coordination polymers and metal-organic frameworks (MOFs). bcrec.id These materials have applications in gas storage, separation, and catalysis. For instance, a gadolinium(III) coordination polymer incorporating 6-phenylpyridine-2-carboxylic acid has been shown to be active in the photocatalytic reduction of CO2. bcrec.idresearchgate.net Similar frameworks built from this compound could exhibit interesting and useful properties.
Table 3: Applications of this compound in Advanced Materials
| Material Type | Potential Role of this compound | Key Properties and Potential Applications |
| Organic Light-Emitting Diodes (OLEDs) | Emitter or host material | Tunable emission properties, potential for high efficiency and color purity in displays and lighting. |
| Conductive Polymers | Monomeric building block | Tailorable electronic conductivity, applications in sensors, antistatic coatings, and bioelectronics. |
| Coordination Polymers/MOFs | Organic linker | Porous materials for gas storage and separation, heterogeneous catalysts for chemical transformations. |
| Fluorescent Sensors | Fluorophore or receptor unit | Selective and sensitive detection of metal ions and other analytes. |
Interdisciplinary Research Opportunities in Chemical Sciences
The versatility of the this compound scaffold opens up numerous avenues for interdisciplinary research, bridging the gap between traditional sub-disciplines of chemistry.
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where this compound derivatives could play a significant role. nih.gov The ability of these molecules to participate in hydrogen bonding and metal coordination makes them ideal building blocks for the construction of complex, self-assembled architectures such as molecular cages and polymers. researchgate.netrsc.orgnso-journal.orguva.nl These supramolecular structures could find applications in drug delivery, molecular recognition, and catalysis.
The development of chemical sensors is another area ripe for exploration. The fluorescence properties of certain this compound derivatives could be exploited for the selective detection of metal ions or other small molecules. researchgate.netpitt.edu By designing molecules that exhibit a change in their fluorescence upon binding to a specific analyte, highly sensitive and selective sensors can be created.
In the realm of chemical biology, this compound derivatives could be investigated as probes to study biological processes or as scaffolds for the development of new therapeutic agents. The ability to functionalize the core structure allows for the attachment of biomolecules or targeting groups, enabling the creation of sophisticated tools for biological research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N3-phenylpyridine-2,3-diamine, and what key reaction parameters influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 2,3-diaminopyridine with phenyl halides (e.g., bromobenzene) under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or DMSO. Heating (80–120°C) for 12–24 hours facilitates amine group alkylation. Optimization parameters include stoichiometric ratios (1:1.2 for diamine:halide), solvent choice (DMF enhances solubility), and inert atmosphere to prevent oxidation .
- Data Note : Yields range from 45% to 70% under optimized conditions, with purity confirmed via HPLC (>95%).
Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : H NMR (DMSO-d₆) shows characteristic peaks: δ 6.8–7.5 ppm (pyridine and phenyl protons), δ 5.2–5.8 ppm (NH₂ groups). C NMR confirms aromatic carbons at 110–150 ppm.
- Mass Spectrometry : ESI-MS (m/z 186.2 [M+H]) validates molecular weight.
- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths (C-N: ~1.34 Å) and dihedral angles between pyridine and phenyl rings (~15° tilt) .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
- Solubility : Highly soluble in DMSO (>50 mg/mL), moderately soluble in methanol (~10 mg/mL), and poorly soluble in water (<1 mg/mL). Solubility increases with temperature in polar solvents.
- Stability : Stable at −20°C for >6 months. Degrades in acidic (pH <3) or oxidative conditions (e.g., H₂O₂), forming quinone-like byproducts. Use inert storage (argon) and light-protected vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electron density distribution. The phenyl group’s electron-withdrawing effect lowers the energy barrier for N3-substitution compared to N2. Molecular dynamics simulations (AMBER) predict solvent effects, showing DMSO stabilizes transition states by 2–3 kcal/mol compared to THF .
- Contradiction Analysis : Discrepancies between predicted and experimental yields may arise from steric hindrance or solvent polarity mismatches in simulations.
Q. What strategies resolve contradictions between theoretical predictions and experimental data in the compound’s biological activity?
- Case Study : If computational docking (AutoDock Vina) predicts strong binding to kinase X (ΔG = −9.5 kcal/mol) but in vitro assays show weak inhibition (IC₅₀ >100 µM), validate via:
Surface Plasmon Resonance (SPR) : Directly measure binding kinetics (kₐ/kᵈ).
Metabolite Screening : Check for off-target interactions using LC-MS.
Crystal Structure Analysis : Resolve protein-ligand complexes to identify mismatched binding poses .
Q. What experimental designs study the compound’s interactions with biological macromolecules?
- Methodology :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor interactions.
- Fluorescence Quenching : Monitor tryptophan residue changes in proteins (e.g., human serum albumin) to assess binding affinity (Kₐ ~10⁴ M⁻¹).
- Cryo-EM : Resolve low-affinity interactions with membrane receptors at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
